molecular formula C20H18N6O2S B2887830 4-PROPYL-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1797959-54-6

4-PROPYL-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2887830
CAS No.: 1797959-54-6
M. Wt: 406.46
InChI Key: TZEPHSDWTWXZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propyl-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide ( 1797959-54-6) is a synthetic heterocyclic compound with a molecular formula of C20H18N6O2S and a molecular weight of 406.46 g/mol . This reagent features a unique molecular architecture combining two distinct nitrogen-containing heterocycles—a 1,2,4-oxadiazole and a 1,2,3-thiadiazole—linked through a carboxamide group. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its role as a bioisostere for esters and carboxamides, which can enhance metabolic stability and modulate the physicochemical properties of drug candidates . Similarly, thiadiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, and their incorporation into molecular structures is a common strategy in anticancer and anti-inflammatory drug discovery . The presence of both these moieties in a single molecule makes this compound a highly interesting candidate for researchers investigating multi-target therapeutics and for probing structure-activity relationships in medicinal chemistry programs. This product is offered with high purity and is intended for research applications in early drug discovery and chemical biology. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-propyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-2-6-16-18(29-26-24-16)20(27)22-15-9-4-3-7-13(15)11-17-23-19(25-28-17)14-8-5-10-21-12-14/h3-5,7-10,12H,2,6,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEPHSDWTWXZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Propyl-1,2,3-Thiadiazole-5-Carboxylic Acid

The thiadiazole ring is constructed via cyclization of a thiosemicarbazide precursor. A modified Hurd-Mori reaction employs propyl-substituted hydrazine derivatives and carbon disulfide under acidic conditions:
$$
\text{CH}3(\text{CH}2)2\text{NHNH}2 + \text{CS}_2 \xrightarrow{\text{HCl}} \text{4-Propyl-1,2,3-thiadiazole-5-carboxylic acid} + \text{By-products}
$$
Yields are optimized (78–85%) by controlling reaction temperature (80–90°C) and stoichiometry.

Conversion to Carbonyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl$$2$$) or oxalyl chloride (COCl)$$2$$ to generate 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride:
$$
\text{C}7\text{H}{10}\text{N}2\text{O}2\text{S} + \text{SOCl}2 \rightarrow \text{C}7\text{H}9\text{ClN}2\text{OS} + \text{HCl} + \text{SO}_2
$$
This intermediate is isolated via distillation or precipitation (purity >95%).

Synthesis of the N-(2-{[3-(Pyridin-3-yl)-1,2,4-Oxadiazol-5-yl]Methyl}Phenyl) Substituent

Formation of 3-(Pyridin-3-yl)-1,2,4-Oxadiazole-5-Methanol

The oxadiazole ring is synthesized via cyclization of pyridine-3-carbohydrazide with a hydroxynitrile derivative:
$$
\text{Pyridine-3-carbohydrazide} + \text{NCCH}2\text{OH} \xrightarrow{\text{Ac}2\text{O}} \text{3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-methanol}
$$
Reaction conditions (120°C, 6 hr) yield 70–80% product after recrystallization.

Bromination to Oxadiazole-5-Methyl Bromide

The alcohol is converted to bromide using phosphorus tribromide (PBr$$3$$):
$$
\text{C}
8\text{H}6\text{N}3\text{O}2 + \text{PBr}3 \rightarrow \text{C}8\text{H}5\text{BrN}3\text{O}2 + \text{H}3\text{PO}3
$$
This step achieves >90% conversion in dichloromethane at 0°C.

Coupling with 2-Aminophenyl Group

The bromide undergoes nucleophilic substitution with 2-aminophenylmethanol:
$$
\text{C}8\text{H}5\text{BrN}3\text{O}2 + \text{H}2\text{N-C}6\text{H}4-\text{CH}2\text{OH} \xrightarrow{\text{Base}} \text{N-(2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)amine}
$$
Triethylamine in tetrahydrofuran (THF) facilitates this step (yield: 65–72%).

Final Amide Coupling

The thiadiazole carbonyl chloride reacts with the substituted aniline under mild conditions:
$$
\text{C}7\text{H}9\text{ClN}2\text{OS} + \text{C}{14}\text{H}{12}\text{N}4\text{O}_2 \xrightarrow{\text{Toluene, 100°C}} \text{Target Compound} + \text{HCl}
$$
Notably, acid-binding agents (e.g., triethylamine) are omitted to simplify purification, as HCl gas is vented or absorbed. The crude product is recrystallized from ethanol, yielding 88–94% pure material.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%) Source
Thiadiazole formation Hurd-Mori reaction, HCl 78–85 90
Oxadiazole cyclization Acetic anhydride, 120°C 70–80 85
Amide coupling Toluene, 100°C, no base 88–94 95

Mechanistic Insights and Optimization

  • Thiadiazole Cyclization : The Hurd-Mori mechanism proceeds via thiocyanate intermediate formation, followed by intramolecular cyclization. Propyl substituents enhance ring stability due to steric and electronic effects.
  • Oxadiazole Formation : Cyclodehydration of the hydrazide-nitrile adduct is rate-determining. Pyridinyl groups direct regioselectivity at the 5-position.
  • Amide Bond Formation : Nucleophilic acyl substitution occurs preferentially at the thiadiazole carbonyl due to its electrophilicity. Solvent choice (toluene) minimizes side reactions.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Patent CN107043374B highlights the use of flow chemistry for thiadiazole chloride synthesis, reducing reaction time from hours to minutes.
  • Waste Management : Omission of acid-binding agents cuts wastewater generation by 40%, aligning with green chemistry principles.
  • Quality Control : HPLC with UV detection (λ = 254 nm) ensures >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-PROPYL-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to corresponding amines or hydrazines.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, hydrazines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-PROPYL-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: The compound is explored as a lead molecule for the development of new therapeutic agents.

    Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-PROPYL-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Name Core Structure Key Substituents Molecular Weight pKa (Predicted)
Target Compound 1,2,4-Oxadiazole + Thiadiazole Pyridin-3-yl, propyl, carboxamide Not reported Not reported
N-BENZYL-3-(3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL)PROPANAMIDE 1,2,4-Oxadiazole Trifluoromethylphenyl, benzyl propanamide 375.34 15.55 ± 0.46
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(phenyl)propanamides 1,3,4-Oxadiazole Thiazole, sulfanyl, phenyl propanamide Not reported Not reported
2-Amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles 1,3,4-Oxadiazole Amino, substituted phenyl Not reported Not reported

Key Observations :

  • Oxadiazole Isomerism : The target and ’s compound share the 1,2,4-oxadiazole core, which is less common than the 1,3,4-isomer in and . The 1,2,4 configuration may confer distinct electronic properties and metabolic stability .
  • The thiadiazole carboxamide in the target contrasts with the propanamide chain in , offering additional hydrogen-bonding sites.

Physicochemical Properties and Computational Data

  • Molecular Weight : The target’s molecular weight is likely higher than ’s 375.34 due to the thiadiazole and pyridinyl substituents.
  • pKa: ’s compound has a predicted pKa of 15.55, suggesting low acidity.
  • Density/Solubility : ’s density (1.294 g/cm³) indicates moderate lipophilicity. The target’s pyridinyl group could improve aqueous solubility relative to ’s trifluoromethylphenyl .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including cyclization and coupling steps. Key steps include:

  • Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors under reflux conditions with ethanol or DMF as solvents.
  • Introduction of the pyridinyl group using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Final carboxamide formation via coupling reagents like EDC/HOBt in anhydrous conditions . Purity Control : Use HPLC with a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) and confirm via 1H^1H-NMR (DMSO-d6, 400 MHz) to detect residual solvents or unreacted intermediates .

Q. Which spectroscopic methods are most effective for structural characterization?

  • NMR : 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to identify proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, oxadiazole carbons at δ 160–165 ppm).
  • HRMS : ESI-HRMS in positive ion mode to confirm molecular weight (e.g., calculated [M+H]+^+: 456.1234; observed: 456.1236).
  • X-ray crystallography : For unambiguous confirmation of the 1,2,4-oxadiazole and thiadiazole ring conformations .

Q. What preliminary assays are recommended to assess biological activity?

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).
  • Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC50_{50} calculation after 48-hour exposure).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM concentration) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

  • Design of Experiments (DoE) : Use a fractional factorial design to test variables (temperature, solvent, catalyst loading). For example, optimize oxadiazole cyclization by varying reflux time (4–12 hrs) and solvent polarity (DMF vs. THF) .
  • Bayesian Optimization : Apply machine learning to predict optimal reagent ratios (e.g., 1.2 eq. pyridinyl precursor, 2.5 mol% Pd catalyst) with <5% side-product formation .

Table 1 : Example DoE Parameters for Oxadiazole Formation

VariableRange TestedOptimal ValueImpact on Yield
Temperature (°C)80–120100+22%
Reaction Time (h)4–128+15%
SolventDMF, THF, EtOHDMF+30%

Q. How to resolve contradictory data in biological activity assays?

  • Methodological Pluralism : Combine quantitative (IC50_{50}) and qualitative (microscopy for cell morphology) data. For example, if cytotoxicity varies between MTT and trypan blue assays, validate via flow cytometry (apoptosis/necrosis markers) .
  • Meta-Analysis : Pool data from multiple assays (e.g., kinase inhibition vs. cellular uptake studies) to identify structure-activity relationships (SAR) .

Q. What computational methods predict this compound’s pharmacokinetic properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate solubility (logP via COSMO-RS) and polar surface area (PSA) for blood-brain barrier penetration.
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 100 ns MD runs to assess stability in kinase active sites) .

Data Contradiction and Validation Strategies

Q. How to address discrepancies in synthetic yields between batches?

  • Root-Cause Analysis : Use LC-MS to trace impurities (e.g., unreacted thiadiazole intermediates). Adjust protecting groups (e.g., tert-butoxycarbonyl) for sensitive moieties .
  • In Situ Monitoring : Employ ReactIR to track reaction progress and identify kinetic bottlenecks (e.g., delayed oxadiazole ring closure) .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) and stoichiometry.
  • Mutagenesis Studies : Engineer kinase mutants (e.g., T790M EGFR) to test binding specificity .

Methodological Resources

  • Synthetic Protocols : Reference multi-step procedures from analogous oxadiazole-thiadiazole hybrids .
  • Data Analysis : Utilize open-source tools like RDKit for SAR visualization and PyMol for docking simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.